[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine
Overview
Description
“[2-(4-Fluorophenyl)ethyl]isopropylamine” is a compound that has not been extensively studied. It is likely to be a derivative of isopropylamine, which is a hygroscopic colorless liquid with an ammonia-like odor . Isopropylamine is miscible with water and flammable . It is a valuable intermediate in the chemical industry .
Chemical Reactions Analysis
Isopropylamine, a related compound, exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base .Scientific Research Applications
Supramolecular Assembly and Structural Studies
A study detailed the synthesis, characterization, and analysis of the Z isomer of ethyl 2-cyano-3-[(4-fluorophenyl)amino]acrylate. The compound exhibited a three-dimensional supramolecular network stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking, demonstrating its potential in material science for creating organized structures at the molecular level. This research provides insights into the roles of such compounds in developing advanced materials with specific functional properties (Matos et al., 2016).
Anticancer Activity
Another significant application of compounds related to [2-(4-Fluorophenyl)ethyl]isopropylamine involves their potential in cancer treatment. A novel derivative was synthesized and evaluated for its cytotoxic activity against various human cancer cell lines, showing potent activity with IC50 values in the low micromolar range. This compound also demonstrated potent inhibitory effects on VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent. Such studies are crucial for the development of new therapeutic agents in oncology (Riadi et al., 2021).
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis represents another research avenue where compounds like [2-(4-Fluorophenyl)ethyl]isopropylamine play a crucial role. A study discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, emphasizing the utility of such compounds in generating fluoromethyl radicals. This methodology opens new doors for synthesizing fluorinated organic compounds, which are highly sought after in pharmaceuticals and agrochemicals due to their unique physical and chemical properties (Koike & Akita, 2016).
Chiral Compounds and Stereoselective Synthesis
The synthesis of N-aryl axially chiral compounds with an ortho-fluoro group revealed the ability to isolate enantiomers at ambient temperature, showcasing the importance of such compounds in chiral chemistry and stereoselective synthesis. This study provided a foundation for understanding how slight differences in steric hindrance, including the discrimination between hydrogen and fluorine atoms, can significantly impact the synthesis and properties of chiral molecules (Iida et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various receptors in the body, which can lead to a range of biological effects .
Mode of Action
This interaction could potentially involve binding to the target receptor, triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [2-(4-Fluorophenyl)ethyl]isopropylamine are not well-studied. These properties would significantly impact the bioavailability of the compound. For instance, how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, all play crucial roles in determining its overall effect .
Result of Action
Based on the activities of similar compounds, it can be speculated that the compound may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Fluorophenyl)ethyl]isopropylamine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBBEVWXQAXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.